P-Hydroxyhippuryl-his-leu-OH is a bioactive compound that has garnered attention for its potential therapeutic applications, particularly in the context of cardiovascular health and diabetes management. It is classified as a natriuretic peptide, which plays a role in regulating blood pressure and fluid balance in the body. This compound is derived from the combination of the amino acids histidine and leucine with p-hydroxyhippuric acid, forming a peptide structure that exhibits various biological activities.
P-Hydroxyhippuryl-his-leu-OH can be sourced from both natural and synthetic pathways. It is primarily found in certain plant extracts and can also be synthesized in laboratories for research purposes. The compound falls under the category of peptides and is classified as a substrate for angiotensin I-converting enzyme (ACE), which is crucial for the regulation of blood pressure and electrolyte balance in humans .
The synthesis of P-Hydroxyhippuryl-his-leu-OH typically involves solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of amino acids on a solid support. This method provides high purity and yield, making it suitable for producing peptides for research and pharmaceutical applications.
The molecular formula of P-Hydroxyhippuryl-his-leu-OH is C21H27N5O6, indicating that it consists of 21 carbon atoms, 27 hydrogen atoms, 5 nitrogen atoms, and 6 oxygen atoms. The structure features a p-hydroxyhippuric acid moiety linked to a histidine-leucine dipeptide.
P-Hydroxyhippuryl-his-leu-OH participates in several biochemical reactions, primarily as a substrate for angiotensin I-converting enzyme. Upon enzymatic cleavage, it releases histidine and leucine, which can further participate in various metabolic pathways.
The mechanism of action of P-Hydroxyhippuryl-his-leu-OH primarily revolves around its role as a substrate for angiotensin I-converting enzyme. By facilitating the conversion of angiotensin I to angiotensin II, it indirectly influences blood pressure regulation and fluid homeostasis.
Relevant data on these properties can be obtained from databases such as PubChem, which provides comprehensive chemical profiles .
P-Hydroxyhippuryl-his-leu-OH has several scientific applications:
The development of P-Hydroxyhippuryl-His-Leu-OH represents an evolutionary step in peptide substrate design for protease analysis. Its predecessor, Hippuryl-His-Leu (HHL; CAS 31373-65-6), was first introduced in the 1970s as a synthetic ACE substrate based on ACE's known cleavage site in angiotensin I (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu) [6] [7]. Researchers recognized that ACE hydrolyzes the His-Leu bond in angiotensin I, releasing the C-terminal dipeptide. This mechanistic insight drove the design of HHL as a simplified, continuous assay substrate where ACE cleaves the hippuryl-histidyl bond, releasing hippuric acid for spectrophotometric quantification [6].
P-Hydroxyhippuryl-His-Leu-OH emerged in the late 1980s to early 1990s as a modified variant designed to overcome limitations in classical HHL assays. The key innovation was the strategic para-hydroxylation of the benzoyl ring in the hippuric acid moiety, which significantly enhanced detection sensitivity. This modification exploited the higher extinction coefficients of hydroxylated aromatic compounds in UV/Vis spectroscopy and enabled more sensitive fluorometric detection methods using ortho-phthaldialdehyde (OPA) [1] [8] . The compound's introduction coincided with pivotal advances in ACE research, including the discovery of tissue-specific ACE isoforms and ACE's involvement in pathologies beyond hypertension, such as liver fibrosis and Alzheimer's disease [2] [3].
Biochemically, P-Hydroxyhippuryl-His-Leu-OH exhibits distinctive properties that make it particularly suitable for enzyme kinetics studies. Its solubility profile (>50 mg/mL in acetic acid solutions) facilitates preparation of concentrated stock solutions for assay optimization [6] . The compound is typically stored at -20°C to maintain stability, with degradation primarily occurring through oxidation or hydrolysis under extreme pH conditions. Its structural characteristics—including the imidazole group in histidine and the hydrophobic leucine residue—mimic natural ACE substrates while providing measurable cleavage products [4] [8].
Property | Hippuryl-His-Leu (HHL) | P-Hydroxyhippuryl-His-Leu-OH | Biological Significance |
---|---|---|---|
CAS Number | 31373-65-6 [6] | 77697-23-5 [8] | Unique chemical identifier |
Molecular Formula | C₂₁H₂₇N₅O₅ [6] | C₂₁H₂₇N₅O₆ [8] | Defines elemental composition |
Molecular Weight | 429.47 g/mol [6] | 445.47 g/mol [8] | Impacts diffusion & enzyme interaction |
Primary Detection Method | Spectrophotometric (228 nm) | Fluorometric (Ex 355 nm/Em 535 nm) | Enhanced sensitivity in modified version |
Key Structural Feature | Benzoyl group | para-Hydroxybenzoyl group | Enables advanced conjugation chemistry |
Solubility | Water (limited), acetic acid | Acetic acid (50 mg/mL) | Facilitates assay buffer preparation |
Storage Conditions | -20°C [6] | -20°C | Preserves hydrolytic stability |
P-Hydroxyhippuryl-His-Leu-OH has become a gold standard substrate for in vitro ACE activity assays due to its kinetic properties and detection versatility. The fundamental assay principle exploits ACE's dipeptidyl carboxypeptidase activity: upon incubation with ACE, the enzyme cleaves the amide bond between the p-hydroxyhippuryl moiety and His-Leu, releasing p-hydroxyhippuric acid and the dipeptide His-Leu. The liberated p-hydroxyhippuric acid can be quantified directly via HPLC-UV (typically at 228 nm) or indirectly through fluorometric methods that detect His-Leu using OPA derivatization [1] [6] [8]. This dual detection capability provides flexibility across different research contexts—from high-throughput inhibitor screening to precise kinetic characterization.
The compound's most significant research application has been in the discovery and evaluation of ACE inhibitory peptides and drugs. When ACE inhibitors are present, cleavage of P-Hydroxyhippuryl-His-Leu-OH decreases proportionally to inhibitor potency, allowing accurate IC₅₀ determinations. Its enhanced sensitivity compared to HHL has been particularly valuable in characterizing naturally derived ACE inhibitors. For example, goat milk casein hydrolysates containing the inhibitory peptide PEQSLACQCL (IC₅₀ = 4.45 μM) and wheat gluten-derived peptides like Leu-Tyr (IC₅₀ = 0.31 ± 0.02 mmol/L) were evaluated using this substrate, demonstrating potency comparable to synthetic drugs like captopril [5] [10]. The substrate's reliability in distinguishing subtle differences in inhibitor efficacy has accelerated the development of functional foods and nutraceuticals targeting hypertension.
Beyond inhibitor screening, P-Hydroxyhippuryl-His-Leu-OH has enabled critical insights into ACE regulation in disease pathogenesis. Seminal research on liver fibrosis demonstrated that bile duct ligation (BDL) in rats significantly upregulates hepatic ACE2 expression (P < 0.0005) and activity, leading to increased conversion of angiotensin II to angiotensin-(1-7). These studies utilized P-Hydroxyhippuryl-His-Leu-OH-based assays to quantify ACE and ACE2 activities in tissue homogenates, revealing an adaptive ACE2-Ang-(1-7)-Mas axis that counterbalances angiotensin II-mediated fibrotic processes in chronic liver injury [2]. Similarly, in neurological research, the substrate has been employed to investigate ACE's role in amyloid-β metabolism, though interestingly, ACE inhibitors like captopril did not alter cerebral amyloid-β levels in transgenic mouse models, suggesting complex regulatory mechanisms [3].
Research Area | Experimental Model | Key Finding | Substrate Application |
---|---|---|---|
Hypertension Therapeutics | Goat milk hydrolysates | Identified PEQSLACQCL (IC₅₀=4.45μM) [5] | ACE inhibition screening |
Liver Fibrosis | BDL rat model | Hepatic ACE2 ↑ 387-395% post-BDL [2] | Tissue ACE/ACE2 activity quantification |
Neuropharmacology | APP transgenic mice | Captopril did not alter cerebral Aβ [3] | CNS ACE activity monitoring |
Functional Foods | Wheat gluten hydrolysates | Novel ACE inhibitory peptide Leu-Tyr identified [10] | IC₅₀ determination of food-derived peptides |
Enzyme Kinetics | Recombinant human ACE | Km values for variant enzymes [8] | Michaelis-Menten parameter determination |
The substrate's research utility is further enhanced by its compatibility with advanced detection platforms. Mass spectrometry-based ACE activity assays using P-Hydroxyhippuryl-His-Leu-OH have emerged as alternatives to traditional fluorometric methods, offering superior specificity in complex biological matrices [7]. Additionally, the hydroxyl group provides an attachment point for surface immobilization in biosensor development, enabling real-time monitoring of ACE activity in clinical samples. These methodological advances, coupled with the compound's well-characterized cleavage kinetics, ensure its continued relevance in elucidating the expanding roles of ACE in physiology and disease.
Table 3: Key Compounds in ACE Research
Compound Name | CAS Number | Primary Research Application |
---|---|---|
P-Hydroxyhippuryl-His-Leu-OH | 77697-23-5 | ACE activity substrate |
Hippuryl-His-Leu (HHL) | 31373-65-6 | Classical ACE substrate |
Angiotensin I | 9041-90-1 | Natural ACE substrate |
Angiotensin II | 4474-91-3 | ACE product, vasoconstrictor |
Angiotensin-(1-7) | 51833-78-4 | Counter-regulatory peptide |
Captopril | 62571-86-2 | Reference ACE inhibitor |
Lisinopril | 76547-98-3 | ACE inhibitor used in experimental models |
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0
CAS No.: 22514-60-9